

Unveiling AT-121 Hydrochloride: A Novel Analgesic for Research Applications

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Compound of Interest

Compound Name: AT-121 hydrochloride

Cat. No.: B12414561

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For Researchers, Scientists, and Drug Development Professionals

AT-121 hydrochloride is a synthetic compound that has garnered significant interest within the scientific community for its potential as a potent, non-addictive analgesic. This molecule acts as a bifunctional agonist, targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.^{[1][2]} This dual mechanism of action is believed to contribute to its strong analgesic effects without the common adverse side effects associated with traditional opioids, such as respiratory depression and abuse potential.^{[1][3]}

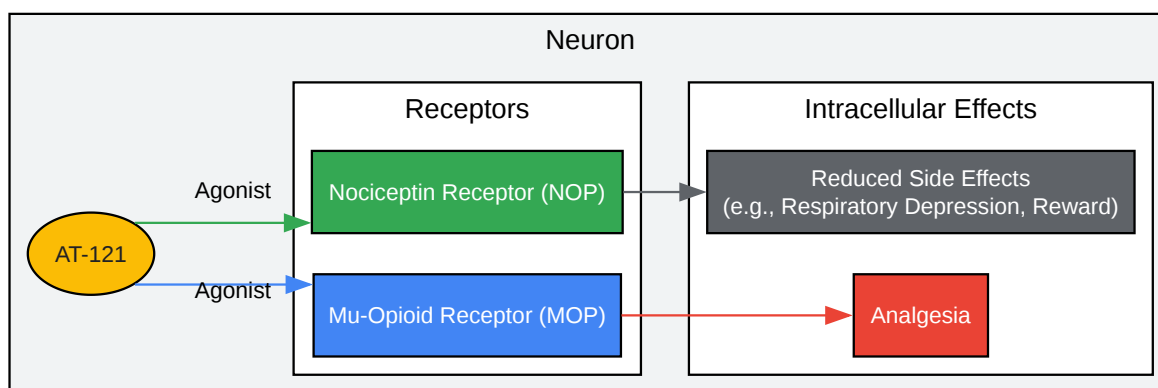
Physicochemical Properties and Sourcing

Research-grade **AT-121 hydrochloride** is available from several chemical suppliers. It is imperative for researchers to source this compound from reputable vendors who provide a certificate of analysis to ensure purity and identity.

Property	Value	Source
CAS Number	2099681-71-5	MedChemExpress, AChemBlock
Molecular Formula	C ₂₄ H ₃₉ ClN ₄ O ₃ S	AChemBlock
Molecular Weight	499.11 g/mol	AChemBlock
Purity	Typically ≥98%	AChemBlock

Mechanism of Action

AT-121 exhibits a unique pharmacological profile by acting as a partial agonist at both the NOP and MOP receptors.[1] The activation of the MOP receptor is a well-established mechanism for producing analgesia. Simultaneously, the agonism at the NOP receptor is thought to counteract the undesirable side effects of MOP receptor activation, including reward-seeking behavior and respiratory depression.



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Figure 1: Simplified signaling pathway of AT-121.

Application Notes: In Vivo Analgesic Studies

AT-121 hydrochloride has demonstrated significant antinociceptive and antiallodynic effects in preclinical studies, particularly in non-human primate models. Researchers investigating novel pain therapeutics can utilize AT-121 as a reference compound or for further mechanistic studies.

Key In Vivo Applications:

- **Assessment of Antinociceptive Effects:** The warm water tail-withdrawal assay is a common method to evaluate the analgesic properties of AT-121.
- **Evaluation of Antiallodynic Effects:** The capsaicin-induced thermal allodynia model can be employed to determine the efficacy of AT-121 in pathological pain states.

- Abuse Liability Testing: Drug self-administration paradigms are crucial for confirming the non-addictive profile of AT-121.

Experimental Protocols

The following are detailed protocols adapted from published research for the in vivo evaluation of **AT-121 hydrochloride**.

Warm Water Tail-Withdrawal Assay for Antinociception

This protocol is designed to measure the antinociceptive effects of AT-121 in response to a thermal stimulus.

Experimental Workflow:

Figure 2: Workflow for the warm water tail-withdrawal assay.

Methodology:

- Animal Acclimatization: Acclimatize rhesus monkeys to the experimental setup, including restraint chairs.
- Baseline Measurement: Determine the baseline tail-withdrawal latency by immersing the distal portion of the tail in a water bath maintained at a noxious temperature (e.g., 50°C). A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
- Drug Administration: Administer **AT-121 hydrochloride** subcutaneously at various doses (e.g., 0.003-0.03 mg/kg) or the vehicle control.
- Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 120, and 240 minutes), re-measure the tail-withdrawal latency.
- Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE) using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.

Quantitative Data Summary:

Dose of AT-121 (mg/kg, s.c.)	Peak Antinociceptive Effect (%MPE)
0.003	~40%
0.01	~80%
0.03	~100%

Data are approximate and based on published findings in rhesus monkeys.

Capsaicin-Induced Thermal Allodynia

This model assesses the ability of AT-121 to reverse a state of heightened pain sensitivity.

Methodology:

- Baseline Determination: Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious temperature (e.g., 46°C).
- Capsaicin Injection: Inject capsaicin (e.g., 30 µg in 10 µL) intradermally into the tail to induce thermal allodynia.
- Allodynia Confirmation: Confirm the development of allodynia by re-measuring the tail-withdrawal latency at 46°C. A significant decrease in latency is expected.
- AT-121 Administration: Administer **AT-121 hydrochloride** or vehicle.
- Post-treatment Assessment: Measure the tail-withdrawal latency at various time points after AT-121 administration to determine the reversal of allodynia.

Drug Self-Administration for Abuse Potential

This protocol evaluates the reinforcing properties and thus, the abuse potential of AT-121.

Methodology:

- Animal Training: Train animals to self-administer a known drug of abuse, such as oxycodone, by pressing a lever to receive an intravenous infusion.

- Substitution Phase: Substitute AT-121 for oxycodone to determine if it maintains self-administration behavior.
- Reinforcement Schedule: Utilize a progressive-ratio schedule of reinforcement, where the number of lever presses required for each infusion increases. The breaking point, or the number of presses at which the animal ceases to respond, is a measure of the reinforcing efficacy of the drug.
- Data Comparison: Compare the breaking point for AT-121 with that of saline (negative control) and oxycodone (positive control). Published studies have shown that AT-121 does not maintain self-administration, indicating a low abuse potential.

Conclusion

AT-121 hydrochloride represents a promising area of research for the development of safer and more effective analgesics. Its dual agonism at NOP and MOP receptors provides a novel therapeutic strategy for pain management. The protocols outlined above provide a framework for researchers to investigate the pharmacological properties of this compound in their own laboratories. As with all research chemicals, appropriate safety precautions and institutional guidelines should be followed when handling and using **AT-121 hydrochloride**.

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References

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- To cite this document: BenchChem. [Unveiling AT-121 Hydrochloride: A Novel Analgesic for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:

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